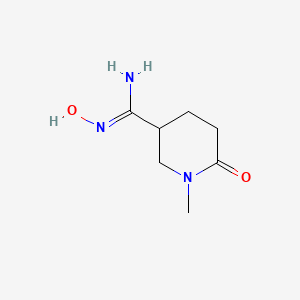

![molecular formula C7H15NO B2431779 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol CAS No. 2145219-59-4](/img/structure/B2431779.png)

1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of “1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol” is C7H15NO . The InChI code isInChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 . The Canonical SMILES is CC(C1CCCN1C)O and the Isomeric SMILES is CC@@HO . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 129.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass is 129.115364102 g/mol .Scientific Research Applications

Solvatochromic Studies and Molecular Interactions

Research by Dorohoi et al. (2021) explored the spectral and quantum-mechanical parameters of carbanion monosubstituted p-aryl-1,2,4-triazol-1-ium methylids in hydroxyl solvents, including ethanol. This study highlights the importance of ethanol in understanding the structural features and electronic absorption transitions in solvents (Dorohoi et al., 2021).

Chiral Ligand in Organic Synthesis

Sato et al. (1978) demonstrated the use of a compound similar to 1-[(2S)-2-Methylpyrrolidin-2-yl]ethanol as a chiral ligand in the enantioface-differentiating addition of dialkylmagnesium to aldehydes, leading to the production of optically active alcohols (Sato et al., 1978).

Ionic Liquid Studies for Ethanol Extraction

González and Corderi (2013) investigated the use of 1-butyl-1-methylpyrrolidinium-based ionic liquids for extracting ethanol from mixtures with heptane and hexane. This research is significant for understanding the extraction processes involving ethanol (González & Corderi, 2013).

Development of Chemosensors

Qiu (2012) synthesized a compound, 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, which exhibits potential as a novel and efficient Eu3+ selective chemosensor. This study demonstrates the application of ethanol derivatives in creating sensitive detection tools for specific metal ions (Qiu, 2012).

Synthesis of Alcohols and Derivatives

Mukaiyama et al. (1979) used a compound similar to this compound for the enantioselective synthesis of alkynyl alcohols, showcasing its role in the synthesis of complex organic molecules (Mukaiyama et al., 1979).

Solvent Effects in Organic Reactions

SoaiKenso and MukaiyamaTeruaki (1978) investigated the effects of solvents, including ethanol, on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand related to this compound. This study provides insights into how solvents can influence the outcomes of enantioselective reactions (SoaiKenso & MukaiyamaTeruaki, 1978).

Oxidation Reactions Involving Alcohols

Joseph et al. (2006) conducted a study on the selective oxidation of alcohols using N-methylpyrrolidin-2-one hydrotribromide, demonstrating the potential applications of ethanol and its derivatives in various oxidation processes (Joseph et al., 2006).

Proline-Catalyzed Synthesis Methods

Jha et al. (2010) described a method for the asymmetric synthesis of 1,3-amino alcohols using proline-catalyzed reactions, where compounds similar to this compound were used (Jha et al., 2010).

Mechanism of Action

Mode of Action

Similar compounds like ethanol have been found to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids . Ethanol is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Biochemical Pathways

Ethanol, a related compound, has been found to act on various neurotransmitters, affecting their respective pathways .

Result of Action

Related compounds like ethanol can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to ethanol can cause persistent structural and functional changes in the brain .

Properties

IUPAC Name |

1-[(2S)-2-methylpyrrolidin-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7(2)4-3-5-8-7/h6,8-9H,3-5H2,1-2H3/t6?,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDCATSSBHITFE-MLWJPKLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCN1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@]1(CCCN1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

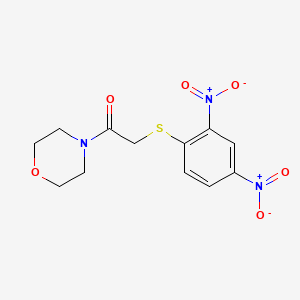

![4-methyl-N-(2-{6-[(1-naphthylmethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2431696.png)

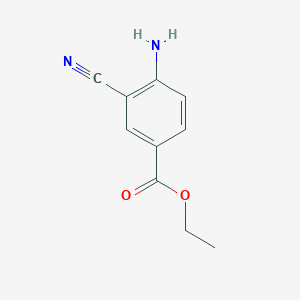

![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431702.png)

![N-(4-ethylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431703.png)

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2431706.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2431709.png)

![7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde](/img/structure/B2431710.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2431711.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2431712.png)